
2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-3'-C-alpha-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine is a nucleoside analog used primarily for nucleoside and nucleic acid modifications. It has a molecular formula of C19H20N2O7 and a molecular weight of 388.37 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine typically involves the reaction of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose with uracil . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new nucleoside analogs.
科学的研究の応用
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine has several scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides for various chemical studies.
Biology: Employed in the study of nucleic acid interactions and modifications.
Industry: Utilized in the production of nucleic acid-based products and materials.
作用機序
The mechanism of action of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine involves its incorporation into nucleic acids, leading to modifications that can affect various biological processes. The molecular targets and pathways involved include interactions with enzymes responsible for nucleic acid synthesis and modification.
類似化合物との比較
Similar Compounds
- 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine
- 9-(2-O-Acetyl-5-O-benzoyl-3-deoxy-3-alpha-C-methyl-beta-D-ribofuranosyl)-6-chloro-9H-purine
Uniqueness
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it particularly useful for nucleoside and nucleic acid modifications, setting it apart from other similar compounds.
特性
分子式 |
C18H18N2O8 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
[4-carboxyoxy-5-(2,4-dioxopyrimidin-1-yl)-3-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C18H18N2O8/c1-10-12(9-26-16(22)11-5-3-2-4-6-11)27-15(14(10)28-18(24)25)20-8-7-13(21)19-17(20)23/h2-8,10,12,14-15H,9H2,1H3,(H,24,25)(H,19,21,23) |
InChIキー |
JFZOFEFCYXDHAN-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(C1OC(=O)O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)

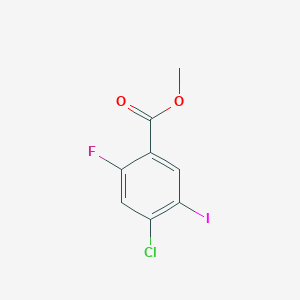

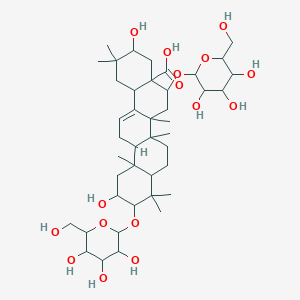
![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)

![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)
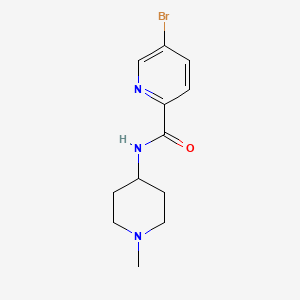
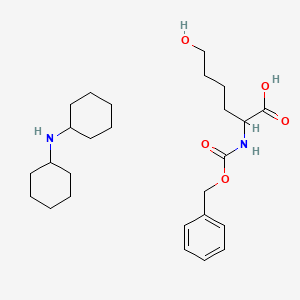
![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
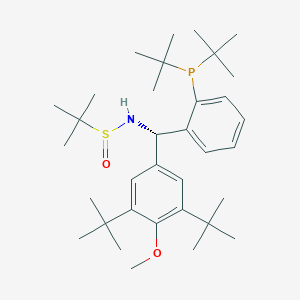
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
